Valerolactonas delta

Delta-valerolactones are cyclic ketones derived from valeraldehyde through a condensation reaction, featuring a five-membered ring structure with a lactone group. These compounds exhibit diverse applications due to their unique structural and functional properties. In the pharmaceutical industry, delta-valerolactones serve as key intermediates for synthesizing various bioactive molecules, including antibiotics and analgesics. Additionally, they are utilized in the fragrance sector as raw materials to produce fragrances with a distinctive woody or amber aroma notes. Moreover, their potential use in polymer chemistry and material science is also being explored due to their stabilizing and cross-linking properties. The specific delta-valerolactone structures can vary depending on the stereochemistry at the ring junction, influencing their physicochemical characteristics and reactivity profiles.

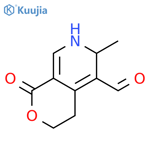

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

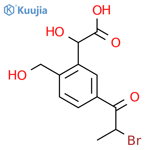

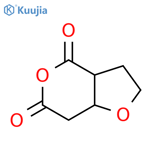

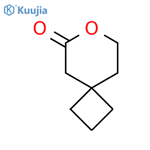

|

hexahydro-2H-furo[3,2-c]pyran-4,6-dione | 1518918-91-6 | C7H8O4 |

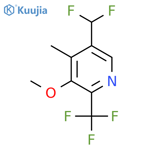

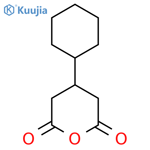

|

4-cyclohexyloxane-2,6-dione | 71280-34-7 | C11H16O3 |

|

81131-71-7 | C23H34O6 | |

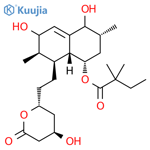

|

3’,5’-Dihydrodiol Simvastatin(Mixture of Diastereomers) | 198818-02-9 | C25H40O7 |

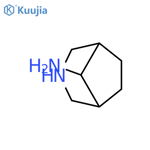

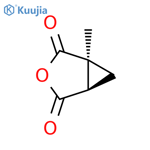

|

(1S,5R)-1beta-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | 1087749-61-8 | C6H6O3 |

|

7-oxaspiro3.5nonan-6-one | 518284-70-3 | C8H12O2 |

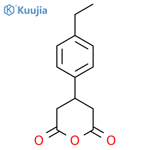

|

4-(4-ethylphenyl)oxane-2,6-dione | 1267500-06-0 | C13H14O3 |

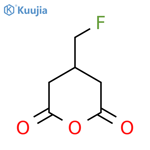

|

4-(fluoromethyl)oxane-2,6-dione | 132868-32-7 | C6H7FO3 |

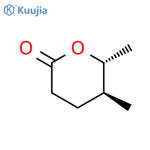

|

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, (5S-trans)- | 82467-25-2 | C7H12O2 |

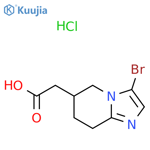

|

6-methyl-1-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbaldehyde | 18058-50-9 | C10H11NO3 |

Literatura relevante

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

Proveedores recomendados

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados